molecular formula C12H16F4Si B11955993 Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane

Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane

Katalognummer: B11955993
Molekulargewicht: 264.33 g/mol
InChI-Schlüssel: AISJNGNGUKUXHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane is a chemical compound with the molecular formula C12H16F4Si and a molecular weight of 264.341 g/mol It is characterized by the presence of a butyl group, two methyl groups, and a tetrafluorophenyl group attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane typically involves the reaction of 2,3,5,6-tetrafluorophenylsilane with butyl lithium and dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Wissenschaftliche Forschungsanwendungen

Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, such as oxygen and carbon, which allows it to participate in a wide range of chemical reactions. The tetrafluorophenyl group can also influence the reactivity and stability of the compound, making it a versatile reagent in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane include:

Uniqueness

This compound is unique due to the combination of its butyl, dimethyl, and tetrafluorophenyl groups attached to the silicon atom. This unique structure imparts specific chemical properties, such as increased stability and reactivity, which make it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C12H16F4Si

Molekulargewicht

264.33 g/mol

IUPAC-Name

butyl-dimethyl-(2,3,5,6-tetrafluorophenyl)silane

InChI

InChI=1S/C12H16F4Si/c1-4-5-6-17(2,3)12-10(15)8(13)7-9(14)11(12)16/h7H,4-6H2,1-3H3

InChI-Schlüssel

AISJNGNGUKUXHY-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Si](C)(C)C1=C(C(=CC(=C1F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.